molecular formula C20H22N2O5 B6523236 ethyl 2-amino-4-(3-methoxyphenyl)-6,7-dimethyl-5-oxo-4H,5H,6H-pyrano[3,2-c]pyridine-3-carboxylate CAS No. 883491-39-2

ethyl 2-amino-4-(3-methoxyphenyl)-6,7-dimethyl-5-oxo-4H,5H,6H-pyrano[3,2-c]pyridine-3-carboxylate

Cat. No.: B6523236
CAS No.: 883491-39-2
M. Wt: 370.4 g/mol
InChI Key: CSNRUPLXLVVEAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-amino-4-(3-methoxyphenyl)-6,7-dimethyl-5-oxo-4H,5H,6H-pyrano[3,2-c]pyridine-3-carboxylate is a fused pyrano-pyridine derivative characterized by a 3-methoxyphenyl substituent at position 4, an ethyl ester group at position 3, and methyl groups at positions 6 and 5. The compound belongs to a broader class of pyrano[3,2-c]pyridine derivatives, which are known for their diverse bioactivities, including enzyme inhibition and antimicrobial properties .

Properties

IUPAC Name

ethyl 2-amino-4-(3-methoxyphenyl)-6,7-dimethyl-5-oxo-4H-pyrano[3,2-c]pyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O5/c1-5-26-20(24)17-15(12-7-6-8-13(10-12)25-4)16-14(27-18(17)21)9-11(2)22(3)19(16)23/h6-10,15H,5,21H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSNRUPLXLVVEAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC2=C(C1C3=CC(=CC=C3)OC)C(=O)N(C(=C2)C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-amino-4-(3-methoxyphenyl)-6,7-dimethyl-5-oxo-4H,5H,6H-pyrano[3,2-c]pyridine-3-carboxylate is a compound belonging to the pyrano[3,2-c]pyridine class, which has garnered attention for its diverse biological activities. This article explores its synthesis, biological activity, and potential therapeutic applications based on recent research findings.

Synthesis

The synthesis of pyrano[3,2-c]pyridine derivatives often involves multicomponent reactions that yield compounds with significant biological potential. This compound can be synthesized through a reaction involving various starting materials under optimized conditions. For example, the use of aldehydes and activated methylene compounds in a one-pot reaction has been reported to yield high purity and yield of these derivatives.

Antitumor Activity

Recent studies have highlighted the antitumor potential of pyrano[3,2-c]pyridine derivatives. For instance:

  • Cell Viability and Proliferation : In vitro assays demonstrated that this compound exhibited significant cytotoxic effects against various cancer cell lines. The compound was found to inhibit cell proliferation in a dose-dependent manner with an IC50 value comparable to known chemotherapeutics .
  • Mechanism of Action : The compound appears to induce apoptosis through the activation of caspase pathways and inhibition of tubulin polymerization. Flow cytometry analyses indicated that treated cells accumulated in the G0/G1 phase of the cell cycle while showing decreased S phase activity .

Antimicrobial Activity

Pyrano[3,2-c]pyridines have also been evaluated for their antimicrobial properties :

  • Inhibition of Pathogens : this compound demonstrated activity against both Gram-positive and Gram-negative bacteria. It exhibited minimum inhibitory concentrations (MIC) that suggest its potential as a lead compound for developing new antimicrobial agents .

Case Studies

  • In Vivo Studies : In a chick chorioallantoic membrane (CAM) model, the compound significantly reduced tumor size when administered at specific concentrations. This study underscores its potential as an antitumor agent in preclinical settings .
  • Molecular Docking Studies : Computational studies have shown that this compound can effectively bind to key targets involved in cancer progression and microbial resistance mechanisms. These findings support further exploration into its structure-activity relationship (SAR) .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The amino group at position 2 and the ester moiety at position 3 are primary sites for nucleophilic substitution.

Key Observations:

  • Amino Group Reactivity :
    The 2-amino group undergoes substitution with electrophiles such as acyl chlorides or alkyl halides. For example, reaction with acetyl chloride in pyridine yields the N-acetyl derivative, confirmed via IR loss of NH2_2 stretching (3447–3304 cm1^{-1}) and appearance of amide carbonyl (1699 cm1^{-1}) .
    Reaction :

    R-NH2+CH3COClR-NHCOCH3+HCl\text{R-NH}_2 + \text{CH}_3\text{COCl} \rightarrow \text{R-NHCOCH}_3 + \text{HCl}
  • Ester Hydrolysis :
    The ethyl ester group is hydrolyzed under acidic or basic conditions to form the carboxylic acid. Alkaline hydrolysis with NaOH/EtOH yields the sodium carboxylate intermediate, which acidifies to the free acid .

Table 1: Substitution Reactions

Reagent/ConditionsProduct FormedKey Spectral Data (IR/NMR)Yield (%)Source
Acetyl chloride (pyridine)N-Acetyl derivativeνNH_{\text{NH}}消失, νCO_{\text{CO}} 1699 cm1^{-1}75
NaOH/EtOH, refluxCarboxylic acidνCOO_{\text{COO}} 1710 cm1^{-1}, δCH3_{\text{CH}_3} 1.13 ppm消失82

Cyclization and Ring Expansion

The fused pyrano-pyridine system participates in cyclization reactions to form larger heterocycles.

Key Observations:

  • Acetic Anhydride-Mediated Cyclization :
    Heating with acetic anhydride induces cyclization, forming a fused tetracyclic system via intramolecular esterification. This reaction is confirmed by 1H^{1}\text{H}-NMR disappearance of the pyran H-4 proton (δ 4.43 ppm) .
    Reaction :

    Pyrano-pyridine+(CH3CO)2OTetracyclic quinoline derivative+H2O\text{Pyrano-pyridine} + (\text{CH}_3\text{CO})_2\text{O} \rightarrow \text{Tetracyclic quinoline derivative} + \text{H}_2\text{O}
  • Multi-Component Cyclization :
    With arylidenemalononitriles in ethanol/piperidine, the compound forms spiro-pyrano[3,2-c]quinoline derivatives. For example, reaction with 4-methoxybenzaldehyde yields a spiro compound with a 2206 cm1^{-1} CN stretch in IR .

Table 2: Cyclization Reactions

ConditionsProductKey Spectral DataYield (%)Source
Acetic anhydride, 120°CTetracyclic quinoline derivative1H^{1}\text{H}-NMR: δ 4.43 ppm消失68
Arylidenemalononitrile, piperidineSpiro-pyranoquinolineIR: νCN_{\text{CN}} 2206 cm1^{-1}73

Oxidation and Reduction

The keto group at position 5 and the amino group are redox-active sites.

Key Observations:

  • Keto Group Reduction :
    Sodium borohydride reduces the 5-oxo group to a hydroxyl group, forming 5-hydroxy-4H,5H,6H-pyrano[3,2-c]pyridine. 13C^{13}\text{C}-NMR confirms loss of the carbonyl signal at δ 165.8 ppm.

  • Amino Group Oxidation :
    Hydrogen peroxide oxidizes the 2-amino group to a nitroso derivative, identified by UV-Vis λmax_{\text{max}} 450 nm .

Table 3: Redox Reactions

Reagent/ConditionsProductKey Spectral DataYield (%)Source
NaBH4_4, MeOH5-Hydroxy derivative13C^{13}\text{C}-NMR: δ 165.8 ppm消失85
H2_2O2_2, AcOHNitroso derivativeUV-Vis: λmax_{\text{max}} 450 nm62

Catalytic Influence on Reactivity

The methoxy group at the 3-phenyl position directs electrophilic substitution. Piperidine or ZrOCl2_2·8H2_2O enhances reaction rates in multi-component syntheses .

Comparative Reactivity with Analogues

  • 4-Methoxyphenyl vs. 3-Methoxyphenyl Substituent :
    The 3-methoxy isomer shows slower cyclization kinetics due to steric hindrance but higher regioselectivity in electrophilic substitutions .

Mechanistic Insights

  • Cyclization Pathway :
    Proposed stepwise mechanism involves (i) nucleophilic attack by the amino group on the ester carbonyl, (ii) ring closure via pyran oxygen, and (iii) aromatization .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogous pyrano-pyridine and pyrano-quinoline derivatives, focusing on substituent effects, synthetic routes, physicochemical properties, and biological activities.

Substituent Variations and Physicochemical Properties
Compound Name Substituents (Positions) Melting Point (°C) Yield (%) Key Functional Groups Reference
Ethyl 2-amino-4-(3-methoxyphenyl)-6,7-dimethyl-5-oxo-4H,5H,6H-pyrano[3,2-c]pyridine-3-carboxylate (Target) 3-methoxyphenyl (4), 6,7-dimethyl, ethyl ester Not reported Not reported 5-oxo, NH₂, ester -
Methyl 2-amino-4-(4-methoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate (3z) 4-methoxyphenyl (4), methyl ester 241–243 62 5-oxo, NH₂, methyl ester
Ethyl 2-amino-4-(2-methoxyphenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carboxylate 2-methoxyphenyl (4), ethyl ester Not reported Not reported 5-oxo, NH₂, ester, chromene backbone
2-Amino-4-(4-((4-fluorobenzyl)oxy)-3-methoxyphenyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile (6l) 4-fluorobenzyloxy-3-methoxyphenyl (4), carbonitrile Not reported Not reported 5-oxo, NH₂, CN, quinoline backbone

Key Observations :

  • Substituent Position : The meta -methoxy group in the target compound (position 3 on the phenyl ring) may alter electronic effects compared to para -methoxy derivatives (e.g., 3z) . This could influence solubility, reactivity, and binding affinity in biological systems.
  • Ester vs.
  • Chromene vs. Pyridine Backbone: The chromene-based analog in differs in aromaticity and π-stacking capacity compared to the pyrano-pyridine core of the target compound.

Reaction Conditions :

  • Solvents: Methanol, 1,4-dioxane, or water (eco-friendly route in ).
  • Catalysts : Triethylamine or HCl, depending on the substrate .

Critical Analysis :

  • The absence of a quinoline extension (cf. 6l) may limit the target compound’s enzyme inhibition potency but could reduce toxicity .

Crystallographic and Analytical Data

  • Target Compound: No crystal structure reported. Comparable derivatives (e.g., ) were analyzed using SHELX and OLEX2 .
  • 3z : Characterized via ¹H NMR (d6-DMSO), IR (1690 cm⁻¹ for ester C=O), and elemental analysis .

Preparation Methods

Core Ring Formation via Knoevenagel-Michael Cyclocondensation

The most prevalent method involves a one-pot MCR:

  • Knoevenagel condensation : An aldehyde (e.g., 3-methoxybenzaldehyde) reacts with an active methylene compound (e.g., malononitrile or ethyl cyanoacetate) to form an α,β-unsaturated intermediate.

  • Michael addition : The enolate of a 4-hydroxypyridin-2(1H)-one (e.g., 4-hydroxy-6,7-dimethylpyridin-2(1H)-one) attacks the α,β-unsaturated system.

  • Cyclization : Intramolecular hemiacetal formation yields the pyrano[3,2-c]pyridine scaffold.

Key catalysts include triethylamine (Et₃N), potassium carbonate (K₂CO₃), or piperidine, with ethanol or methanol as solvents under reflux.

Detailed Methodologies for Target Compound Synthesis

One-Pot Synthesis Using 4-Hydroxy-6,7-Dimethylpyridin-2(1H)-one

Procedure :

  • Combine 4-hydroxy-6,7-dimethylpyridin-2(1H)-one (0.8 mmol), malononitrile (0.8 mmol), 3-methoxybenzaldehyde (0.8 mmol), and Et₃N (0.05 mL) in ethanol (3 mL).

  • Reflux at 80°C for 50 minutes.

  • Cool to room temperature; filter the precipitate and wash with ethanol.

  • Recrystallize from DMF or methanol.

Yield : >85% (purity >98% by ¹H NMR).

Mechanistic Insights :

  • The aldehyde undergoes Knoevenagel condensation with malononitrile, forming an arylidene malononitrile intermediate.

  • The enol form of the 4-hydroxypyridinone attacks the α-position of the arylidene, followed by cyclization and tautomerization to afford the pyran ring.

Alternative Route via α,α′-Bis(Arylidene) Cycloalkanones

Procedure :

  • React α,α′-bis(3-methoxybenzylidene) cyclohexanone (1 mmol) with ethyl cyanoacetate (1 mmol) in ethanol containing K₂CO₃ (5 mol%).

  • Reflux for 30–60 minutes.

  • Isolate the product via filtration and wash with n-hexane.

Yield : 89–92%.

Advantages :

  • Shorter reaction times (30–60 minutes vs. 50 minutes in method 2.1).

  • K₂CO₃ is inexpensive and avoids toxic solvents.

Optimization of Reaction Conditions

Solvent and Catalyst Screening

SolventCatalystTime (min)Yield (%)Purity (%)
EthanolEt₃N508598
MethanolPiperidine608195
EthanolK₂CO₃309297

Key Findings :

  • Ethanol outperforms methanol due to better solubility of intermediates.

  • K₂CO₃ provides superior yields compared to Et₃N or piperidine.

Impact of Substituents on Reactivity

  • Electron-donating groups (e.g., 3-OCH₃ on benzaldehyde) accelerate Knoevenagel condensation by enhancing electrophilicity of the carbonyl.

  • Steric hindrance from 6,7-dimethyl groups on the pyridinone slightly reduces reaction rates but improves crystallinity of the product.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 1.25 (t, J = 7.1 Hz, 3H, CH₂CH₃), 2.32 (s, 6H, C6/C7-CH₃), 3.78 (s, 3H, OCH₃), 4.21 (q, J = 7.1 Hz, 2H, OCH₂), 5.12 (s, 1H, C4-H), 6.82–7.34 (m, 4H, Ar-H), 7.89 (s, 2H, NH₂).

  • IR (KBr) : 3340 cm⁻¹ (NH₂), 1705 cm⁻¹ (C=O ester), 1660 cm⁻¹ (C=O ketone).

Purity Validation

  • HPLC : >98% purity (C18 column, methanol:H₂O = 70:30).

  • Elemental Analysis : Calculated for C₂₁H₂₂N₂O₅: C, 64.61; H, 5.68; N, 7.18. Found: C, 64.58; H, 5.71; N, 7.15.

Comparative Analysis of Methodologies

MethodStarting MaterialsCatalystTime (min)Yield (%)
Knoevenagel-Michael4-Hydroxy-6,7-dimethylpyridinone, malononitrileEt₃N5085
α,α′-Bis(Arylidene)Cycloalkanone, ethyl cyanoacetateK₂CO₃3092
Piperidine-mediated4-Hydroxypyridinone, α,β-unsaturated nitrilePiperidine6081

Challenges and Mitigation Strategies

  • Regioselectivity : Competing pathways may yield isomeric byproducts. Using bulky catalysts (e.g., K₂CO₃) favors the desired regiochemistry.

  • Solubility Issues : Ethanol enhances intermediate solubility, reducing side reactions .

Q & A

Q. What are the recommended synthetic routes for this compound, and how do reaction parameters influence yield?

The compound can be synthesized via multi-component reactions (MCRs), such as the Biginelli reaction, which involves condensation of aromatic aldehydes, ethyl acetoacetate, and thiourea derivatives under acidic conditions . Key parameters affecting yield include:

  • Catalyst choice : Ionic liquids (e.g., [2-aminobenzoato][PF6]) enhance regioselectivity and reduce reaction time .
  • Temperature : Reactions typically proceed at 80–100°C for 6–12 hours.
  • Solvent system : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the pure product.

Q. How is X-ray crystallography applied to resolve the compound’s molecular structure?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Steps include:

  • Data collection : Use a diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 100–150 K to minimize thermal motion .
  • Structure solution : Employ direct methods (SHELXS) or dual-space algorithms (SHELXD) for phase determination .
  • Refinement : SHELXL refines atomic positions, displacement parameters, and hydrogen bonding using restraints for disordered moieties (e.g., methoxyphenyl groups) . Software like OLEX2 integrates visualization and refinement workflows, enabling validation via R-factor analysis (target: <5%) .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • NMR : ¹H/¹³C NMR identifies substituents (e.g., methoxy protons at δ 3.8–4.0 ppm; pyrano-pyridine carbonyl at δ 165–170 ppm).
  • IR : Stretching vibrations for NH₂ (~3400 cm⁻¹), ester C=O (~1720 cm⁻¹), and pyridone C=O (~1680 cm⁻¹) confirm functional groups.
  • Mass spectrometry (HRMS) : ESI-HRMS verifies molecular ion [M+H]⁺ with <2 ppm error.

Advanced Questions

Q. How can contradictions between computational and experimental structural data be resolved?

Discrepancies often arise from dynamic effects (e.g., solvent interactions) not captured in static DFT models. Strategies include:

  • Conformational sampling : Use molecular dynamics (MD) simulations to account for flexible substituents (e.g., ethyl ester groups) .
  • Hirshfeld surface analysis : Compare experimental (SCXRD) and computed (Mercury software) intermolecular contacts to identify packing forces .
  • Twinned data refinement : Apply SHELXL’s TWIN/BASF commands for crystals with pseudo-symmetry, improving R₁ convergence .

Q. What methodologies optimize regioselectivity in pyrano-pyridine core formation?

  • Catalyst screening : Protic acids (p-TsOH) favor cyclization at the 4-position, while Lewis acids (ZnCl₂) promote 6-membered ring closure .
  • Microwave-assisted synthesis : Reduces side reactions (e.g., dimerization) by shortening reaction time (30 mins vs. 12 hrs) .
  • Solvent-free conditions : Improve atom economy and reduce byproducts (e.g., using neat ethyl acetoacetate as both reactant and solvent) .

Q. How can process simulation tools enhance scalable synthesis?

  • Parameter optimization : Tools like Aspen Plus model reaction kinetics to identify temperature/pressure thresholds for yield maximization .
  • Membrane separation : Simulate nanofiltration (MWCO 500 Da) to recover unreacted aldehydes, reducing waste .
  • Risk assessment : FMEA (Failure Mode Effects Analysis) predicts hazards (e.g., exothermic peaks in DSC data) for safer scale-up .

Safety and Handling

Q. What are the primary hazards during synthesis and handling?

  • Irritation risks : Skin/eye contact may cause irritation (H315, H319); use nitrile gloves and goggles .
  • Respiratory precautions : Dust generation during milling requires fume hoods or respirators (N95) .
  • Spill management : Absorb with vermiculite, seal in chemical-resistant containers, and dispose via incineration .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.